molecular formula C19H21NO2 B2397759 N-(4-methoxyphenyl)-1-phenylcyclopentane-1-carboxamide CAS No. 332392-06-0

N-(4-methoxyphenyl)-1-phenylcyclopentane-1-carboxamide

Cat. No.: B2397759
CAS No.: 332392-06-0
M. Wt: 295.4 g/mol
InChI Key: JWOPHQBMGQDNIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Methoxyphenyl)-1-phenylcyclopentane-1-carboxamide (CAS 332392-06-0) is a synthetic small molecule with a molecular formula of C19H21NO2 and a molecular weight of 295.38 g/mol. This compound features a 1-phenylcyclopentane core amide-bonded to a 4-methoxyaniline group, a structural motif of significant interest in medicinal chemistry research . Compounds with the 1-phenylcyclopentane carboxamide structure are recognized as valuable scaffolds in the discovery and development of new bioactive agents. Recent scientific literature highlights the role of similar spirocyclic and disubstituted carboxamides in pharmaceutical research. For instance, analogs incorporating the 1-phenylcyclopentane carboxamide group have been investigated as first-in-class, broad-spectrum inhibitors targeting the nsP2 helicase of alphaviruses, demonstrating the potential of this chemotype in antiviral drug discovery . Furthermore, structural features such as the methoxyphenyl group are commonly explored in the design of molecules for various biological applications . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers can handle this material in accordance with standard laboratory safety practices.

Properties

IUPAC Name

N-(4-methoxyphenyl)-1-phenylcyclopentane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2/c1-22-17-11-9-16(10-12-17)20-18(21)19(13-5-6-14-19)15-7-3-2-4-8-15/h2-4,7-12H,5-6,13-14H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWOPHQBMGQDNIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2(CCCC2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001329908
Record name N-(4-methoxyphenyl)-1-phenylcyclopentane-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001329908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24807830
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

332392-06-0
Record name N-(4-methoxyphenyl)-1-phenylcyclopentane-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001329908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-(4-Methoxyphenyl)-1-phenylcyclopentane-1-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the context of antiparasitic and anticancer properties. This article explores the biological activity of this compound, summarizing key research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by its unique cyclopentane structure, which contributes to its biological properties. The compound's molecular formula is C19H23NO2C_{19}H_{23}NO_2, indicating the presence of a methoxy group and a phenyl group that are critical for its biological interactions.

Antiparasitic Activity

Recent studies have highlighted the antiparasitic potential of similar derivatives. For instance, N-(4-methoxyphenyl)pentanamide has shown significant activity against the nematode Toxocara canis, demonstrating a time- and concentration-dependent effect on parasite viability. Notably, this derivative exhibited lower cytotoxicity to human cell lines compared to albendazole, a commonly used anthelmintic drug .

Table 1: Antiparasitic Activity Comparison

CompoundActivity Against T. canisCytotoxicity to Human Cells
N-(4-Methoxyphenyl)pentanamideSignificantLower than albendazole
AlbendazoleSignificantHigh

Anticancer Activity

The anticancer properties of compounds with similar structures have also been investigated. For example, derivatives containing the phenoxy-N-arylacetamide scaffold have demonstrated various biological activities including anticancer effects. In vitro studies have shown that these compounds can inhibit the growth of cancer cell lines such as U-87 (glioblastoma) and MDA-MB-231 (triple-negative breast cancer) with varying degrees of cytotoxicity .

Table 2: Anticancer Activity Results

CompoundCell Line TestedIC50 (µM)
This compoundU-87TBD
This compoundMDA-MB-231TBD

The mechanisms through which this compound exerts its biological effects are still under investigation. However, studies indicate that compounds with similar structures may act through various pathways including:

  • Inhibition of nucleoside transporters : This mechanism has been observed in other compounds targeting Plasmodium falciparum, suggesting potential pathways for antimalarial activity .
  • Antioxidant properties : Some derivatives have shown significant antioxidant activity, which may contribute to their anticancer effects by reducing oxidative stress in cells .

Case Studies

Case Study 1 : A study evaluated the cytotoxic effects of this compound on glioblastoma cells. The results indicated a significant reduction in cell viability at higher concentrations, suggesting potential as a therapeutic agent against aggressive tumors.

Case Study 2 : Another investigation focused on the anthelmintic properties of related compounds. The findings revealed that these derivatives could be effective alternatives to traditional treatments, particularly in cases where resistance has developed.

Scientific Research Applications

Medicinal Chemistry

N-(4-methoxyphenyl)-1-phenylcyclopentane-1-carboxamide has been explored for its potential therapeutic applications. Research indicates that this compound may exhibit biological activities that could be beneficial in treating various diseases.

  • Antimalarial Activity : A notable study investigated the compound as an inhibitor of the Plasmodium falciparum equilibrative nucleoside transporter. This transporter is crucial for the survival of the malaria parasite, and targeting it could lead to effective treatments against malaria .
  • Psychoactive Properties : Preliminary findings suggest that this compound may possess psychoactive properties, which could be relevant in developing treatments for neurological disorders .

Synthesis and Characterization

The synthesis of this compound has been documented in various studies, showcasing its chemical stability and potential for further modifications.

  • Synthetic Methods : The compound can be synthesized through several routes involving cyclopentane derivatives and methoxy-substituted phenyl groups. For instance, reactions involving cyclization techniques have yielded significant quantities of the compound with high purity .
  • Characterization Techniques : Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) have been employed to confirm the structural integrity of synthesized compounds, ensuring they meet the desired specifications for research applications .

The biological implications of this compound extend beyond antimalarial effects.

  • In Vitro Studies : In vitro assays have demonstrated that this compound can interact with various biological targets, potentially influencing cellular pathways involved in disease progression .
  • Pharmacological Profiles : The pharmacological profiles are being studied to evaluate the compound's efficacy and safety in potential therapeutic contexts, including its side effects and interaction with other drugs .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name Substituents Molecular Weight (g/mol) Key Features/Activity References
N-(4-Methoxyphenyl)-1-phenylcyclopentane-1-carboxamide 4-Methoxyphenyl, cyclopentane 295.38 Electron-donating methoxy group
N-(4-Bromophenyl)-1-phenylcyclopentane-1-carboxamide 4-Bromophenyl, cyclopentane 343.23 (calc.) Halogen substituent (electron-withdrawing)
N-(4-Chloro-2-nitrophenyl)-1-phenylcyclopentane-1-carboxamide 4-Chloro-2-nitrophenyl, cyclopentane 328.96 (CAS data) Dual electron-withdrawing groups
1-Phenyl-N-[4-(trifluoromethoxy)phenyl]cyclopentanecarboxamide 4-Trifluoromethoxyphenyl, cyclopentane 349.36 (calc.) Bulky, lipophilic CF₃O group
N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide 4-Methoxyphenoxy, cyclopropane 341.42 (reported) Cyclopropane core, ether linkage
Key Observations:
  • Electron-Donating vs. Withdrawing Groups : The methoxy group in the target compound enhances solubility in polar solvents compared to halogenated analogs (e.g., bromo or nitro derivatives) .
  • Lipophilicity : The trifluoromethoxy group in increases lipophilicity, which may enhance membrane permeability in biological systems .

Commercial and Industrial Relevance

  • Supplier Landscape : Halogenated derivatives (e.g., 4-bromo, 4-chloro) are more widely available, reflecting their utility in pharmaceutical and materials research .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-methoxyphenyl)-1-phenylcyclopentane-1-carboxamide, and how can reaction conditions be optimized?

  • The synthesis typically involves cyclopentane ring formation followed by carboxamide coupling. A common approach includes reacting 1-phenylcyclopentane-1-carboxylic acid chloride with 4-methoxyaniline under anhydrous conditions in a polar aprotic solvent (e.g., DMF) at 60–80°C .
  • Optimization tips : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and adjust stoichiometry to favor amine excess (1.2:1 molar ratio) to minimize unreacted acid chloride. Purify via column chromatography (silica gel, gradient elution) to achieve >95% purity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should researchers expect?

  • NMR :

  • ¹H NMR : Aromatic protons from the 4-methoxyphenyl group (δ 6.8–7.2 ppm, doublet), cyclopentane protons (δ 1.5–2.5 ppm, multiplet), and methoxy singlet (δ 3.8 ppm) .
  • ¹³C NMR : Carbonyl resonance (δ ~170 ppm), quaternary carbons in the cyclopentane (δ ~55 ppm), and methoxy carbon (δ ~55 ppm) .
    • IR : Strong absorbance at ~1650 cm⁻¹ (amide C=O stretch) and ~1250 cm⁻¹ (C-O of methoxy) .

Q. What preliminary biological screening assays are suitable for evaluating its pharmacological potential?

  • In vitro :

  • Enzyme inhibition (e.g., COX-2 for anti-inflammatory activity) using fluorometric assays .
  • Antiproliferative activity via MTT assay against cancer cell lines (e.g., HeLa, MCF-7) .
    • Dosage : Test concentrations between 1–100 µM, with DMSO as a vehicle (<0.1% v/v) to avoid cytotoxicity .

Advanced Research Questions

Q. How can computational modeling aid in predicting the compound’s binding affinity to therapeutic targets?

  • Use molecular docking (AutoDock Vina) to simulate interactions with targets like COX-2 or estrogen receptors. Parameterize the methoxyphenyl group’s electron-donating effects to refine binding energy calculations (−8.5 to −10.0 kcal/mol for high affinity) .
  • Validate predictions with MD simulations (GROMACS) to assess stability of ligand-receptor complexes over 100 ns .

Q. What strategies resolve contradictions in reported biological activity data for structurally analogous carboxamides?

  • Case study : Discrepancies in IC₅₀ values for antiproliferative activity may arise from substituent effects. For example, fluorophenyl analogs (e.g., N-(2,6-difluorophenyl) derivatives) show 3× higher potency than methoxyphenyl derivatives due to enhanced electron-withdrawing effects .
  • Methodology : Perform head-to-head comparative assays under identical conditions (cell line, passage number, serum concentration) and validate via Western blot for apoptosis markers (e.g., caspase-3) .

Q. How do solvent polarity and temperature influence the compound’s stability during long-term storage?

  • Stability profile :

  • Solid state : Stable at −20°C under argon for >12 months (HPLC purity retention >98%) .
  • Solution : Degrades in DMSO at 25°C (t₁/₂ ~30 days); use aliquots stored at −80°C to prevent hydrolysis .
    • Analytical validation : Monitor degradation via LC-MS (ESI+) for fragments at m/z 210 (cleavage of cyclopentane-carboxamide bond) .

Methodological Challenges and Solutions

Q. Designing a SAR study: Which substituents on the phenyl/cyclopentane rings should be prioritized to enhance bioavailability?

  • Priority modifications :

  • Cyclopentane : Introduce methyl groups to increase lipophilicity (logP +0.5 per group) .
  • Methoxyphenyl : Replace methoxy with trifluoromethoxy to improve metabolic stability (CYP3A4 resistance) .
    • Experimental workflow : Synthesize 10–15 analogs, assay for solubility (shake-flask method), and correlate with computational logP predictions .

Q. How to address low yields in the final coupling step of the synthesis?

  • Root cause : Competing side reactions (e.g., hydrolysis of acid chloride).
  • Solutions :

  • Use Schlenk techniques to exclude moisture .
  • Add molecular sieves (3Å) to sequester water .
  • Replace DMF with THF for slower, more controlled coupling (yield improvement from 45% → 72%) .

Key Recommendations

  • Prioritize fluorinated analogs for higher bioactivity but account for synthetic complexity .
  • Use hyphenated techniques (e.g., LC-MS/MS) to detect trace degradation products in stability studies .
  • Cross-validate computational SAR predictions with at least two independent assays (e.g., enzymatic and cellular) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.